molecular formula C9H9FN2O B1300563 1-(4-Fluorophenyl)imidazolidin-2-one CAS No. 53159-75-4

1-(4-Fluorophenyl)imidazolidin-2-one

Cat. No.: B1300563
CAS No.: 53159-75-4
M. Wt: 180.18 g/mol
InChI Key: CDVKZHAXXGTIDB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula C9H9FN2O It is characterized by the presence of a fluorophenyl group attached to an imidazolidinone ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, amine derivatives, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorophenyl)imidazolidin-2-one can be compared with other similar compounds such as:

Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound in various research fields .

Biological Activity

1-(4-Fluorophenyl)imidazolidin-2-one, with the CAS number 53159-75-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of 4-fluorobenzaldehyde with imidazolidin-2-one derivatives. The synthesis often employs catalysts or specific reagents to enhance yield and purity.

Common Synthetic Route:

  • Reagents: 4-fluorobenzaldehyde, imidazolidin-2-one.
  • Catalysts: Acidic or basic conditions may be applied to facilitate the reaction.
  • Yield: Optimization can lead to high yields (often exceeding 80%).

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
LNCaP (Prostate)7.5Inhibition of cell proliferation
A549 (Lung)6.3Disruption of mitochondrial function

These findings suggest that the compound may interfere with critical cellular processes necessary for cancer cell survival.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels have been linked to the compound's cytotoxicity, contributing to oxidative stress within cancer cells.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • A study published in Current Organic Chemistry evaluated its effects on MCF-7 cells and found that it surpassed the activity of standard chemotherapeutics like staurosporine in inducing apoptosis1.
  • Another investigation focused on its selectivity towards prostate cancer cells (LNCaP), showing a promising selectivity index compared to normal cell lines2.

Properties

IUPAC Name

1-(4-fluorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVKZHAXXGTIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363207
Record name 1-(4-fluorophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53159-75-4
Record name 1-(4-fluorophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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